![molecular formula C21H22N2O2S B4058692 2-(3-phenylpropyl)-5-(4-thiomorpholinylcarbonyl)-1,3-benzoxazole](/img/structure/B4058692.png)
2-(3-phenylpropyl)-5-(4-thiomorpholinylcarbonyl)-1,3-benzoxazole
Overview
Description
2-(3-phenylpropyl)-5-(4-thiomorpholinylcarbonyl)-1,3-benzoxazole, also known as BMIPP, is a radiopharmaceutical agent used in nuclear medicine for myocardial imaging. It is a lipophilic compound that is taken up by the myocardial cells and accumulates in the mitochondria. BMIPP has been extensively studied for its potential use in the diagnosis and prognosis of various cardiac diseases.
Scientific Research Applications
Synthesis and Characterization
Benzoxazole derivatives, including those similar to 2-(3-phenylpropyl)-5-(4-thiomorpholinylcarbonyl)-1,3-benzoxazole, have been synthesized and characterized through various methods. Studies have focused on developing novel synthetic routes to create benzoxazole and triazole compounds, exploring their chemical structures and properties through spectral and elemental analysis. These methodologies provide a foundation for further exploration of benzoxazole derivatives in various scientific applications (Sarhan et al., 2008; Pei et al., 1998).
Biological Activities
Numerous studies have been conducted to evaluate the biological activities of benzoxazole derivatives. These compounds have been tested for their antimicrobial and antioxidant properties, showing potential as therapeutic agents. For instance, derivatives have displayed a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as yeasts, suggesting their utility in developing new antimicrobial treatments. Additionally, some compounds have shown significant antioxidant activity, indicating potential applications in mitigating oxidative stress (Ertan-Bolelli et al., 2016; Kuş et al., 2017).
properties
IUPAC Name |
[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]-thiomorpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-21(23-11-13-26-14-12-23)17-9-10-19-18(15-17)22-20(25-19)8-4-7-16-5-2-1-3-6-16/h1-3,5-6,9-10,15H,4,7-8,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDYGEARGLFRCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC3=C(C=C2)OC(=N3)CCCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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